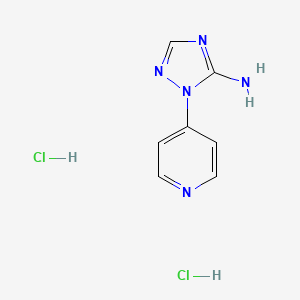

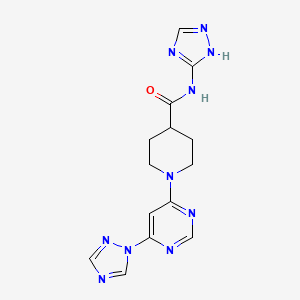

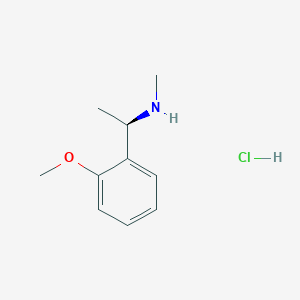

1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines . For example, the condensation of carboxylic acid moiety with 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “1-ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . These compounds have various biological functions .科学的研究の応用

Synthesis and Chemistry of Pyrrole Derivatives

A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between substituted 2H-azirines and enamines. This method yields a mixture of dihydropyrroles, which upon acid treatment produce the title compounds in moderate to high yields. This synthesis pathway underscores the versatility and reactivity of pyrrole derivatives in organic chemistry, facilitating the development of new compounds with potential applications in various domains (Law et al., 1984).

Chemosensor Development

1-Ethyl-4-phenyl-1H-pyrrole-2-carboxylic acid derivatives have been utilized in the development of chemosensors. A notable application is the synthesis of a new colorimetric chemosensor, based on a hybrid hydrazo/azo dye chromophoric system, for naked-eye recognition of metal cations like Cu2+, Zn2+, and Co2+. This chemosensor exhibits high sensitivity and selectivity towards these metals, showcasing the potential of pyrrole derivatives in environmental monitoring and analytical chemistry (Aysha et al., 2021).

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

Similar compounds, such as indole derivatives, are known to have broad-spectrum biological activities , suggesting they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds, such as indole derivatives, are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a range of molecular and cellular effects.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds . These factors can include temperature, pH, and the presence of other compounds, which can affect the stability and efficacy of the compound.

特性

IUPAC Name |

1-ethyl-4-phenylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-14-9-11(8-12(14)13(15)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGGYODPFGEGRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

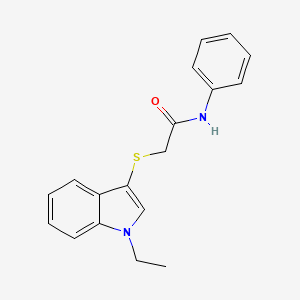

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2761530.png)

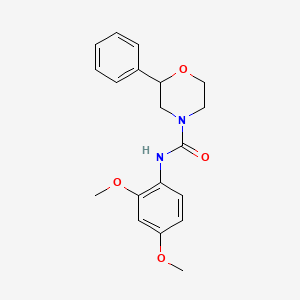

![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)

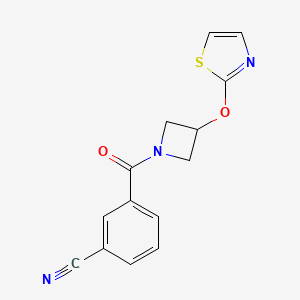

![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)

![2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2761547.png)